molecular formula C8H12N2O2 B2786700 4-(1H-imidazol-2-yl)oxan-4-ol CAS No. 2171802-62-1

4-(1H-imidazol-2-yl)oxan-4-ol

Cat. No.: B2786700
CAS No.: 2171802-62-1
M. Wt: 168.196
InChI Key: UZDBMDJVSKADEU-UHFFFAOYSA-N
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Description

4-(1H-imidazol-2-yl)oxan-4-ol is a heterocyclic compound that features both an imidazole ring and a tetrahydropyran ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the tetrahydropyran ring is a six-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-2-yl)oxan-4-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of an imidazole derivative with a suitable diol can lead to the formation of the desired compound. The reaction conditions typically involve the use of a catalyst and a solvent, with the reaction being carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazol-2-yl)oxan-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

4-(1H-imidazol-2-yl)oxan-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: It can be used in the production of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-2-yl)oxan-4-ol involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. The tetrahydropyran ring may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-imidazol-2-yl)tetrahydropyran: Similar structure but lacks the hydroxyl group.

    4-(1H-imidazol-2-yl)oxane: Similar structure but with different ring size.

    4-(1H-imidazol-2-yl)oxan-4-one: Similar structure but with a ketone group instead of a hydroxyl group.

Uniqueness

4-(1H-imidazol-2-yl)oxan-4-ol is unique due to the presence of both an imidazole ring and a tetrahydropyran ring with a hydroxyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(1H-imidazol-2-yl)oxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c11-8(1-5-12-6-2-8)7-9-3-4-10-7/h3-4,11H,1-2,5-6H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDBMDJVSKADEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=NC=CN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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